3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
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Overview
Description
3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Mechanism of Action
Target of Action
The compound 3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents, with a particular focus on KRAS G12C inhibitors . KRAS G12C is a common mutation in many types of cancer, and inhibiting this target can potentially halt the growth of cancer cells .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to act as covalent inhibitors . They bind irreversibly to their target, in this case, the KRAS G12C protein, thereby blocking its function . This interaction and the resulting changes at the molecular level are believed to contribute to the compound’s anticancer activity .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects the RAS signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of the KRAS G12C protein, leading to disruption of the RAS signaling pathway . This disruption can potentially lead to the death of cancer cells, thereby exhibiting its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot reaction is efficient and yields the desired product in moderate to high yields.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
Comparison: Compared to similar compounds, 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide exhibits unique properties due to the presence of the dimethylamino and ethyl groups, which may enhance its pharmacological activity and specificity .
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Biological Activity
The compound 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a member of the imidazopyridine class of compounds, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : 319.41 g/mol
Structural Features
The compound features:
- A dimethylamino group, which enhances its solubility and biological activity.
- An ethyl group that may influence its pharmacokinetic properties.
- An imidazo[1,2-a]pyridine moiety, known for its role in various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit kinases and modulate G protein-coupled receptor (GPCR) signaling pathways, which are crucial in various physiological responses and disease mechanisms .
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that imidazopyridine derivatives exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against resistant strains of bacteria and fungi .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the inhibition of key signaling pathways .
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of imidazopyridine derivatives. This may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazopyridine derivatives, including related compounds, demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for treating multidrug-resistant tuberculosis strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that similar compounds could inhibit cell proliferation and induce apoptosis via caspase activation pathways. The specific role of this compound in these processes warrants further investigation .
Table 1: Biological Activities of Related Compounds
Table 2: Mechanistic Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits key enzymes involved in microbial resistance and cancer progression |
GPCR Modulation | Alters GPCR signaling pathways affecting neurotransmitter release |
Apoptosis Induction | Triggers apoptotic pathways in cancer cells through caspase activation |
Properties
IUPAC Name |
3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-22(14-17-13-20-18-10-5-6-11-23(17)18)19(24)15-8-7-9-16(12-15)21(2)3/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXZLGFWALFCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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